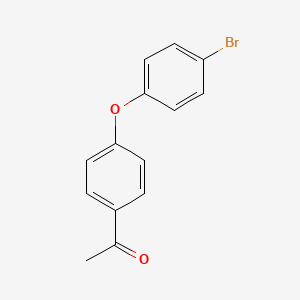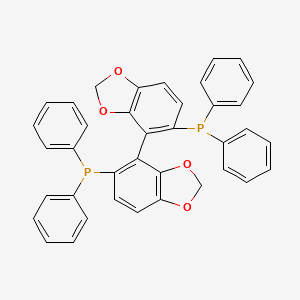
Segphos
Vue d'ensemble
Description
SEGPHOS is a chiral ligand developed by Takasago International Corporation that is used in asymmetric synthesis . It was developed after BINAP and was investigated since it has a narrower dihedral angle between the aromatic faces . This was predicted and then confirmed to increase the enantioselectivity and activity of metal complexes of this compound .
Synthesis Analysis
The synthesis of the hemilabile this compound P–P O ligands was easily performed . The process involved treating the this compound derivatives with BH3·THF in THF at 0°C, and subsequent oxidation of the product with 1% H2O2 in EtOAc at 0°C . This afforded a product with small amounts of impurities .
Molecular Structure Analysis
This compound is based on a bis (1,3-benzodioxole) backbone with different phosphine substituents . In DM-SEGPHOS and DTBM-SEGPHOS, the phenyl groups of this compound are replaced by 3,5-dimethylphenyl and 3,5-di-tert-butyl-4-methoxyphenyl groups, respectively .
Chemical Reactions Analysis
This compound is highly reactive and selective in a variety of asymmetric hydrogenations . In conjunction with ruthenium, rhodium, palladium, and copper complexes, these ligands allow for enantioselectivities of up to >99% .
Physical And Chemical Properties Analysis
This compound is a colorless solid . It is soluble in organic solvents . Its chemical formula is C38H28O4P2 and its molar mass is 610.57 g/mol .
Applications De Recherche Scientifique
Application in Catalysis
SEGPhos, a chiral diphosphine ligand, has shown significant applications in catalysis. For instance, a bulky and electron-rich derivative of this compound has been used in Ru-catalyzed asymmetric hydrogenation reactions of beta-ketoesters, achieving up to 99.5% enantiomeric excess (ee) under solvent-free conditions (X. Wan et al., 2005). Similarly, new chiral diphosphine ligands designed with narrow dihedral angles in their biaryl backbone, known as this compound, have shown superior stereorecognition abilities in the asymmetric catalytic hydrogenation of a variety of carbonyl compounds (Takao Saito et al., 2001).
Enantioselective Synthesis
This compound has also been utilized in enantioselective synthesis. A notable example is its use in copper-catalyzed borylative aromatization of p-quinone methides, enabling the enantioselective synthesis of dibenzylic boronates (Carlos Jarava‐Barrera et al., 2015). Additionally, a cationic rhodium(I)/Segphos complex has been used to catalyze a [2 + 2 + 2] cycloaddition, leading to axially chiral biaryl diphosphonates or dicarboxylates with outstanding enantioselectivity (G. Nishida et al., 2008).
Chiral Extraction
In the field of chiral extraction, (S)-SEGPHOS has been adopted as a chiral extractant to recognize amino acid enantiomers, demonstrating operational enantioselectivity for various amino acids (Xiong Liu et al., 2019).
Asymmetric Hydrogenation
Furthermore, this compound derivatives have been applied in asymmetric hydrogenation processes. For example, (R)-DTBM-SegPHOS was found to be active in asymmetric Pd(II)-catalyzed hydrogenation, where its heavily substituted phenyl rings provide an extensive network of interactions, mimicking natural enzyme behavior (Jianzhong Chen et al., 2020).
Catalytic Efficiency Improvement
This compound and its derivatives have also been instrumental in improving catalytic efficiency. The ligand SEGFAST, developed through a mechanistically guided ligand design approach, has shown a 62-fold rate increase in the CuH-catalyzed hydroamination reaction of unactivated terminal olefins compared to DTBM-SEGPHOS (Andy A Thomas et al., 2018).
Development of Chiral Environments in Catalysis
This compound derivatives have been used to create unique chiral environments in catalysis. An example is the Fc-Segphos ligand, which, when coordinated to a palladium(II) cation, constructs a unique chiral environment at the palladium center due to sterically demanding ferrocenyl groups. This ligand has been applied in the palladium-catalyzed asymmetric synthesis of axially chiral allenes with good enantioselectivity (Haoxiang Hu et al., 2020).
Asymmetric Cyclization
The use of Pd(OAc)2-SEGPHOS combination in catalysis for enantioselective arylative cyclization of allenyl aldehydes with arylboronic acids has been documented. This reaction provides cis-fused cyclic homoallylic alcohols with excellent diastereo- and enantioselectivity, highlighting this compound's versatility in asymmetric catalysis (H. Tsukamoto et al., 2008).
Asymmetric Hydrosilylation
This compound ligands have been used in asymmetric hydrosilylations of conjugated cyclic enones, with copper hydride ligated by a nonracemic this compound ligand leading to extremely reactive species capable of effecting this transformation with high enantioselectivity (B. Lipshutz et al., 2004).
Mécanisme D'action
Target of Action
Segphos, also known as (2H,2′H-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl)bis(diphenylphosphane), is primarily used as a chiral ligand in asymmetric synthesis . Its primary targets are transition metal catalysts involved in various chemical transformations .
Mode of Action
This compound interacts with its targets, the transition metal catalysts, by forming complexes with them . This interaction is facilitated by the unique structure of this compound, which has a narrower dihedral angle between the aromatic faces compared to other ligands . This structural feature has been confirmed to increase the enantioselectivity and activity of metal complexes of this compound .
Biochemical Pathways
This compound affects the biochemical pathways involved in asymmetric synthesis . It is particularly effective in ruthenium-catalyzed enantioselective hydrogenation . The interaction of this compound with transition metal catalysts influences these biochemical pathways, leading to the production of chiral compounds with high enantioselectivity .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the high enantioselectivity and activity of the chiral compounds produced in reactions where it is used as a ligand . These compounds can have various applications, including in the development of pharmaceuticals and other chemical products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in organic solvents can affect its interaction with transition metal catalysts . Additionally, the temperature and pressure conditions under which the reactions occur can also impact the effectiveness of this compound .
Safety and Hazards
When handling SEGPHOS, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured and all sources of ignition should be removed .
Analyse Biochimique
Biochemical Properties
Segphos plays a crucial role in biochemical reactions, particularly in asymmetric hydrogenation and allylic alkylation. It interacts with various enzymes and proteins, forming complexes that facilitate these reactions. For instance, this compound forms a complex with ruthenium, which is highly effective in the asymmetric hydrogenation of ketones, leading to high enantioselectivity . Additionally, this compound interacts with palladium in allylic alkylation reactions, enhancing the reactivity and enantioselectivity of the process . These interactions are primarily based on the coordination of the phosphorus atoms in this compound with the metal centers of the enzymes or proteins, stabilizing the transition states and lowering the activation energy of the reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed in its role as a catalyst in biochemical reactions. This compound influences cell function by facilitating the synthesis of chiral compounds, which are essential in various biological processes. For example, the asymmetric hydrogenation reactions catalyzed by this compound can produce chiral alcohols, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules . These chiral compounds can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with metal centers in enzymes and proteins. The phosphorus atoms in this compound coordinate with the metal centers, forming stable complexes that facilitate the catalytic reactions. In the case of asymmetric hydrogenation, this compound forms a complex with ruthenium, which activates the hydrogen molecule and transfers it to the substrate, resulting in the formation of chiral products . Similarly, in allylic alkylation, this compound forms a complex with palladium, which activates the allylic substrate and facilitates the nucleophilic attack, leading to the formation of chiral products . These interactions are crucial for the high enantioselectivity and efficiency of the reactions catalyzed by this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under the reaction conditions used in asymmetric hydrogenation and allylic alkylation . Prolonged exposure to air and moisture can lead to the degradation of this compound, reducing its catalytic activity. In in vitro and in vivo studies, the long-term effects of this compound on cellular function are primarily related to the stability of the chiral products formed in the reactions. These products can have lasting effects on cell signaling pathways, gene expression, and cellular metabolism, depending on their stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not exhibit significant toxic or adverse effects . At high doses, this compound can cause toxicity, leading to adverse effects on cellular function and behavior. These effects are primarily related to the accumulation of this compound and its degradation products in the cells and tissues. Threshold effects are observed at certain dosages, where the catalytic activity of this compound is maximized, leading to the efficient synthesis of chiral products. Beyond these thresholds, the toxic effects of this compound become more pronounced, affecting cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a catalyst in biochemical reactions. It interacts with enzymes and cofactors involved in asymmetric hydrogenation and allylic alkylation, facilitating the synthesis of chiral compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the chiral alcohols produced in asymmetric hydrogenation reactions catalyzed by this compound can be further metabolized into bioactive molecules, influencing various metabolic pathways in the cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its catalytic activity and effects on cellular function . For instance, this compound can be transported to specific cellular compartments where it forms complexes with metal centers, facilitating the catalytic reactions. The distribution of this compound within the cells and tissues can also affect its stability and degradation, influencing the long-term effects of the chiral products formed in the reactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is typically localized in specific cellular compartments where it interacts with metal centers and facilitates the catalytic reactions . Targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its catalytic activity and efficiency. The localization of this compound can also affect its stability and degradation, influencing the long-term effects of the chiral products formed in the reactions.
Propriétés
IUPAC Name |
[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZDRSHFIVOQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28O4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145953 | |
| Record name | (R)-(+)-SEGPHOS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
244261-66-3, 210169-54-3 | |
| Record name | 1,1′-[(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244261-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-SEGPHOS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



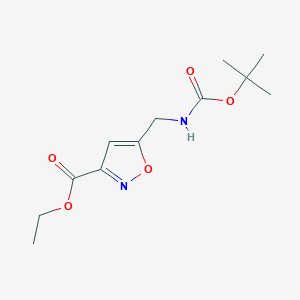
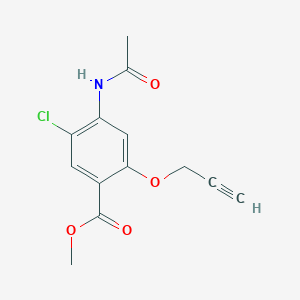
![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

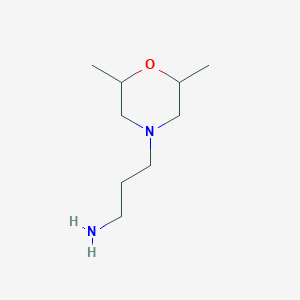

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)

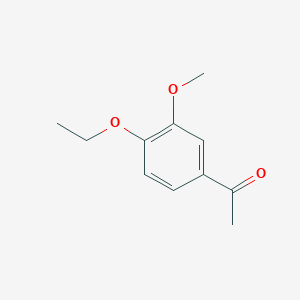



![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)
